molecular formula C13H8O3 B082211 4-Hydroxyxanthone CAS No. 14686-63-6

4-Hydroxyxanthone

Cat. No. B082211
CAS RN: 14686-63-6
M. Wt: 212.2 g/mol
InChI Key: KBQFPPUAIJHDCO-UHFFFAOYSA-N
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Patent
US07582650B2

Procedure details

To a solution of 4-methoxy-xanthen-9-one (12 g, 53 mmol) in methylene chloride (100 mL) at 0° C. was added a 1M solution of boron tribromide in methylene chloride (160 mL, 160 mmol) and the mixture was stirred at rt for 2 h. The reaction was slowly poured into a solution of ammonia in methanol (2M). The reaction was concentrated under reduced pressure and the resulting residue was partitioned between 1N HCl and methylene chloride. The organic phase was separated, dried over MgSO4, filtered, and evaporated to afford 7.5 g of Compound 3a, without further purification. MS m/z (M-H)− 243.1.
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:16]2[O:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[O:17])[C:7]=2[CH:6]=[CH:5][CH:4]=1.B(Br)(Br)Br.N>C(Cl)Cl.CO>[OH:2][C:3]1[C:16]2[O:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[O:17])[C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC1=CC=CC=2C(C3=CC=CC=C3OC12)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was partitioned between 1N HCl and methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=CC=CC=C3OC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.